5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a complex organic compound belonging to the triazolo-pyrimidine class. These compounds are known for their diverse biological activities, including antiviral, anticancer, and neuroprotective properties . The unique structure of this compound, featuring a triazolo-pyrimidine core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Similar triazole-pyrimidine-based compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
The compound interacts with its targets to exert neuroprotective and anti-inflammatory effects. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammation.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties and promising neuroprotective activity . These effects could potentially be beneficial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one interacts with various enzymes, proteins, and other biomolecules . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may play a role in modulating inflammatory responses.
Cellular Effects
The effects of this compound on cells are significant. It has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This indicates that the compound may influence cell function by modulating ER stress and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with active residues of ATF4 and NF-kB proteins . The compound’s effects are observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Temporal Effects in Laboratory Settings
The compound’s promising neuroprotective and anti-inflammatory properties suggest potential long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multiple steps:
Formation of the Triazolo-Pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyrimidine ring.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the triazolo-pyrimidine intermediate with a suitable thiol compound under mild conditions.
Attachment of the Piperidine Moiety: The final step involves the alkylation of the intermediate with 4-methylpiperidine, typically using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown promise in neuroprotective and anti-inflammatory studies . It has been tested in cell viability assays and molecular docking studies, showing significant inhibition of inflammatory pathways.
Medicine
In medicine, the compound is being investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions. Its ability to inhibit key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) makes it a candidate for further drug development .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals, leveraging its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core but different ring fusion, often used as CDK2 inhibitors in cancer research.
Uniqueness
What sets 5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one apart is its specific combination of functional groups, which confer unique neuroprotective and anti-inflammatory properties. Its ability to modulate multiple pathways simultaneously makes it a versatile compound in both research and potential therapeutic applications.
Properties
IUPAC Name |
5-ethyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-3-11-8-12(21)16-14-17-18-15(20(11)14)23-9-13(22)19-6-4-10(2)5-7-19/h8,10H,3-7,9H2,1-2H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQXFXGWAOPOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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